N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c23-19(15-3-5-16(6-4-15)25-20-21-9-13-27-20)22-18(17-2-1-12-26-17)14-7-10-24-11-8-14/h1-6,9,12-14,18H,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXYHDPQHOFDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyran ring: This can be achieved through cyclization reactions involving dihydropyran and suitable nucleophiles.
Thiophene functionalization: Introduction of the thiophene ring can be done via cross-coupling reactions such as Suzuki or Stille coupling.
Thiazole synthesis: Thiazole rings are often synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Benzamide formation: The final step may involve the coupling of the synthesized intermediates with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially forming amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group may produce the corresponding amine.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its diverse functional groups.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
MMV1: N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine
- Structural Features : Shares the oxan-4-yl and thiophen-2-yl groups but replaces the benzamide-thiazolyloxy system with an imidazo[2,1-b][1,3,4]thiadiazole ring.
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25)
- Structural Features : Retains the benzamide and thiophen-2-yl groups but substitutes the thiazolyloxy and oxan moieties with a 1,3,4-oxadiazole ring.
- Synthesis : Prepared via condensation of 4-chloromethyl benzoyl chloride with substituted anilines, differing from the target compound’s likely hydrazine-carbothioamide pathways .
- Pharmacokinetics : The oxadiazole ring may improve metabolic stability but reduce hydrogen-bonding capacity compared to the thiazolyloxy group.
N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Structural Features : Incorporates a trifluoromethyl-oxadiazole substituent on the benzamide and a 4-phenylthiazole-tethered oxan group.
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Structural Features : Replaces the oxan-thiophen moiety with a coumarin-thiazole system.
- Bioactivity : The coumarin unit introduces planar rigidity, which may enhance π-π stacking interactions but limit conformational flexibility relative to the target compound .
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Oxan-4-yl Group : Enhances solubility via ether oxygen atoms but may reduce membrane permeability due to polarity.
- Thiazolyloxy vs. Oxadiazole : Thiazolyloxy’s sulfur atom and oxygen provide hydrogen-bonding sites, while oxadiazole offers metabolic resistance.
- Thiophen-2-yl : Aromatic interactions with hydrophobic enzyme pockets are critical for activity, as seen in anti-LSD1 analogs .
Biological Activity
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound with potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₆N₂O₂S₂
- Molecular Weight : 308.4 g/mol
- CAS Number : 2097858-92-7
The structure features an oxan ring, a thiophene moiety, and a thiazole group, which contribute to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Oxan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Thiophene Attachment : The thiophene group is introduced via nucleophilic substitution reactions.
- Thiazole Integration : The thiazole moiety is added through condensation reactions involving thiazole derivatives.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing thiophene and thiazole structures have shown effective antifungal properties against strains like Candida albicans and Aspergillus fumigatus with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membranes : The presence of hydrophobic groups allows the compound to integrate into lipid membranes, leading to cell lysis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antifungal Activity :
- Pharmacokinetic Evaluation :
Comparative Analysis
| Property | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 308.4 g/mol | Varies (e.g., 295.4 g/mol) |
| Antifungal Activity (MIC) | 0.03 - 2 μg/mL | 0.03 - 0.5 μg/mL for others |
| Metabolic Stability | High | Moderate to High |
| Toxicity in Human Microsomes | Low | Variable |
Q & A
Q. Critical Parameters :
- Temperature control during exothermic steps (e.g., benzoylation).
- Inert atmosphere (N₂/Ar) to prevent oxidation of thiophene/thiazole moieties .
What analytical techniques are critical for characterizing this compound’s structure and confirming reaction success?
Q. Basic Research Focus
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiophene protons at δ 6.5–7.5 ppm, thiazole carbons at ~150–160 ppm) .
- TLC Monitoring : Track reaction progress with silica-coated plates (eluent: EtOAc/hexane) and UV visualization .
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., amide N–H···N hydrogen bonds stabilizing dimeric structures) .
Q. Advanced Applications :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ or [M–H]⁻ peaks) for intermediates and final products .
How do structural modifications influence the compound’s biological activity, and what in vitro assays are recommended for initial screening?
Advanced Research Focus
Structure-Activity Relationship (SAR) Considerations :
- Thiophene/Thiazole Substitutions : Replace the oxan-4-yl group with morpholine or piperazine to assess solubility and target affinity .
- Benzamide Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability .
Q. In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or microbial targets (e.g., bacterial PFOR enzyme) using fluorometric or colorimetric assays .
- Cytotoxicity : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
How can computational modeling aid in understanding the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., thiazole oxygen forming hydrogen bonds with catalytic lysine residues) .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to assess binding free energy (ΔG) .
- QSAR Modeling : Develop predictive models for bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .
Validation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning of key residues) .
How should researchers address discrepancies in the compound’s observed bioactivity across different studies?
Advanced Research Focus
Data Contradiction Analysis :
- Assay Standardization : Ensure consistent cell lines (e.g., ATCC-verified HepG2), serum concentrations, and incubation times .
- Metabolic Stability : Test liver microsomal stability (e.g., human/rat CYP450 isoforms) to identify rapid degradation pathways .
- Structural Analogues : Compare with derivatives (e.g., 4-nitrobenzamide vs. 4-methoxybenzamide) to isolate functional group contributions .
Case Study :
Conflicting antifungal activity may arise from differences in solvent (DMSO vs. saline) or inoculum size. Replicate studies under CLSI guidelines .
What strategies are recommended for resolving low solubility in aqueous buffers during in vitro testing?
Q. Basic Research Focus
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain biocompatibility .
- Prodrug Design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- CRISPR Knockout : Generate gene-edited cell lines (e.g., KO of suspected targets like EGFR) to confirm on-target effects .
- Biochemical Pull-Down Assays : Use biotinylated probes to isolate interacting proteins from lysates, followed by LC-MS/MS identification .
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Basic Research Focus
- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., thiazole ring formation) .
- Purification : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) .
- Regulatory Compliance : Document impurity profiles (HPLC >95% purity) and residual solvent levels (ICH Q3C guidelines) .
How can researchers mitigate off-target effects observed in cellular assays?
Q. Advanced Research Focus
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
- Metabolomic Profiling : Use LC-HRMS to detect unintended pathway modulation (e.g., glutathione depletion) .
- Fragment-Based Design : Deconstruct the molecule to isolate minimal pharmacophores with retained activity .
What are the best practices for storing and handling this compound to ensure stability?
Q. Basic Research Focus
- Storage : Keep at –20°C under argon in amber vials to prevent photodegradation and oxidation .
- Lyophilization : Convert to stable hydrochloride salts for long-term storage .
- Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
